molecular formula C30H20N4O2 B289501 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole

4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole

Cat. No. B289501
M. Wt: 468.5 g/mol
InChI Key: CUFCOPASAWPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole, also known as NTPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been reported to possess significant pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also targets various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the expression of various genes involved in cancer progression, such as cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its potent anti-tumor activity against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole. One of the areas of interest is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to understand the exact mechanism of action of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole and to optimize its pharmacological properties.
In conclusion, 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole is a promising compound with significant potential for therapeutic applications. Its potent anti-tumor activity and low toxicity towards normal cells make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole involves the reaction of 4-nitrobenzimidazole with 2,4,6-triphenylpyridine in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of intermediates, which are then converted to the final product.

Scientific Research Applications

4-nitro-2-(2,4,6-triphenyl-1lambda~5~-pyridin-1-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C30H20N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide

InChI

InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H

InChI Key

CUFCOPASAWPCRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6

Origin of Product

United States

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